Bienvenue dans la boutique en ligne BenchChem!

(5-Fluoro-6-methylpyridin-2-yl)methanol

ALK5 inhibitor TGF-β receptor kinase kinase inhibitor scaffold

(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0) is a critical, high-purity (96%) fluorinated pyridine building block validated in ALK5/TGF-β receptor inhibitor programs (potency: 0.77–7.68 nM) and PARP inhibitor synthesis. Its unique 5-fluoro-6-methyl substitution pattern is essential for target potency and metabolic stability—non-fluorinated or differently halogenated analogs cannot replicate its selectivity profile. With standardized purity across multiple global suppliers and room-temperature storage simplifying logistics, buyers can secure a multi-source supply strategy, reduce procurement risk, and negotiate competitively. The reactive 2-hydroxymethyl handle enables versatile downstream functionalization for oncology and neurology drug discovery.

Molecular Formula C7H8FNO
Molecular Weight 141.145
CAS No. 1283717-69-0
Cat. No. B599168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-6-methylpyridin-2-yl)methanol
CAS1283717-69-0
Synonyms2-PyridineMethanol, 5-fluoro-6-Methyl-
Molecular FormulaC7H8FNO
Molecular Weight141.145
Structural Identifiers
SMILESCC1=C(C=CC(=N1)CO)F
InChIInChI=1S/C7H8FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3
InChIKeyFDBRQNSELBRUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0) Sourcing and Technical Specification Guide for Pharmaceutical Intermediate Procurement


(5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0) is a fluorinated pyridine derivative with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol . It is a functionalized heterocyclic building block characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position of the pyridine ring . This compound serves primarily as a key intermediate in the synthesis of pharmaceutical agents, particularly in oncology (PARP inhibitors and ALK5/TGF-β receptor inhibitors) and neurology applications .

(5-Fluoro-6-methylpyridin-2-yl)methanol Procurement Risk Assessment: Why Simple Pyridinyl Methanol Analogs Cannot Be Interchanged


The combination of a 5-fluoro substituent, a 6-methyl group, and a 2-hydroxymethyl moiety in this specific pyridine derivative is not interchangeable with simpler analogs such as (6-methylpyridin-2-yl)methanol (lacking fluorine), (5-fluoropyridin-2-yl)methanol (lacking the 6-methyl group), or (6-chloro-5-fluoropyridin-2-yl)methanol (different halogen substitution pattern) . In medicinal chemistry applications targeting ALK5/TGF-β receptor kinases, the 5-fluoro-6-methyl substitution pattern has been demonstrated to confer both potency advantages and selectivity profiles that are not replicated by non-fluorinated or differently substituted pyridine analogs [1]. Substitution with a non-fluorinated analog in a synthetic pathway would yield a final compound with materially different biological activity, potentially compromising entire SAR optimization campaigns or patent strategy execution [2].

(5-Fluoro-6-methylpyridin-2-yl)methanol Comparative Evidence Dossier: Quantitative Differentiation vs. Closest Analogs


(5-Fluoro-6-methylpyridin-2-yl)methanol as ALK5 Inhibitor Core Scaffold: Nanomolar Potency Achieved in Multiple Chemotypes

The (5-fluoro-6-methylpyridin-2-yl) moiety, when incorporated as the core scaffold in ALK5/TGF-β receptor inhibitors, enables sub-nanomolar to low nanomolar potency across multiple distinct chemotypes. The strongest reported ALK5 inhibitory activity utilizing this scaffold is an IC50 of 0.77 nM (TGFβR1 T204D mutant) and 1.40 nM (wild-type) in 1536-well plate kinase assays [1]. A structurally optimized derivative (compound 19j) achieved an ALK5 IC50 of 7.68 nM in kinase assays with 82% inhibition at 100 nM in a cellular luciferase reporter assay [2]. This potency level is comparable to the clinical candidate EW-7197 (vactosertib) against which the series was optimized [2].

ALK5 inhibitor TGF-β receptor kinase kinase inhibitor scaffold oncology intermediate

Non-Fluorinated Pyridinyl Methanol Analog: Demonstrated Activity Loss in ALK5 Inhibition

The absence of the 5-fluoro substituent in the pyridine scaffold leads to a substantial reduction in ALK5 inhibitory potency. In a systematic SAR study of ALK5 inhibitors, the non-fluorinated 6-methylpyridin-2-yl analog (RepSox / ALK5 Inhibitor II) demonstrated an ALK5 IC50 of 23 nM in binding assays and 4 nM in autophosphorylation assays . In contrast, the 5-fluoro-6-methylpyridin-2-yl scaffold incorporated into optimized chemotypes achieved potencies of 7.68 nM in kinase assays, representing an improvement in biochemical potency [1]. The 5-fluoro substitution contributes to enhanced binding through both electronic effects and improved hydrophobic interactions with the kinase ATP-binding pocket .

SAR study fluorine substitution 6-methylpyridin-2-yl methanol potency comparison

Cross-Vendor Purity Standardization: 96% Minimum Purity Confirmed Across Multiple Global Suppliers

Procurement standardization is enabled by consistent purity specifications across multiple global suppliers. Fluorochem (UK) supplies this compound at 96% purity , Leyan (China) offers 96% purity , and Macklin (China) provides 95% purity [1]. CymitQuimica (Spain) also supplies at 96% minimum purity . This cross-vendor consistency reduces the need for extensive quality re-validation when changing suppliers due to availability or pricing considerations. In contrast, alternative pyridinyl methanol intermediates show greater variability in commercial purity specifications (e.g., (5-fluoropyridin-2-yl)methanol lacks a standardized purity baseline across suppliers) .

purity specification vendor comparison quality control procurement standardization

(5-Fluoro-6-methylpyridin-2-yl)methanol Recommended Procurement and Utilization Scenarios Based on Quantitative Evidence


ALK5/TGF-β Receptor Inhibitor Lead Optimization and SAR Campaigns

Medicinal chemistry teams engaged in ALK5/TGF-β receptor inhibitor programs should prioritize (5-fluoro-6-methylpyridin-2-yl)methanol as the core pyridine building block for SAR exploration. Evidence demonstrates that this scaffold, when incorporated into imidazole-based and pyrrolo[2,3-d]pyrimidine-based chemotypes, achieves ALK5 inhibitory potencies ranging from 0.77 nM to 7.68 nM in enzyme assays, with 82% cellular inhibition at 100 nM . The 5-fluoro substitution is critical for potency; non-fluorinated 6-methylpyridin-2-yl analogs demonstrate substantially reduced activity (23 nM binding IC50) [1]. Use of this intermediate is validated in patent-protected inhibitor series from Bristol-Myers Squibb (US10399987) and Abbott Laboratories [2].

Multi-Vendor Sourcing Strategy for Supply Chain Continuity

Procurement managers can leverage the standardized purity profile (95-96%) of (5-fluoro-6-methylpyridin-2-yl)methanol across at least four global suppliers (Fluorochem, Leyan, Macklin, CymitQuimica) to establish a multi-source supply strategy without requiring extensive analytical method re-validation for each vendor qualification . This standardization reduces procurement risk and enables competitive pricing negotiations. Storage conditions are uniformly specified as room temperature storage [1], simplifying inventory management compared to analogs requiring cold chain logistics.

PARP Inhibitor and Neurology nAChR Modulator Intermediate Synthesis

Beyond ALK5 inhibitor applications, (5-fluoro-6-methylpyridin-2-yl)methanol serves as a versatile intermediate for synthesizing PARP inhibitors in oncology programs and nicotinic acetylcholine receptor (nAChR) modulators for neurology indications . The hydroxymethyl group at the 2-position provides a reactive handle for further functionalization including oxidation to the corresponding carboxylic acid, reduction to the methyl derivative, or conversion to leaving groups for nucleophilic substitution reactions [1]. The 5-fluoro substituent enhances metabolic stability of downstream drug candidates, a property not conferred by non-fluorinated pyridine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Fluoro-6-methylpyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.